trans-9,10-Epoxynonadecane

CAS No.: 85267-96-5

Cat. No.: VC19326097

Molecular Formula: C19H38O

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85267-96-5 |

|---|---|

| Molecular Formula | C19H38O |

| Molecular Weight | 282.5 g/mol |

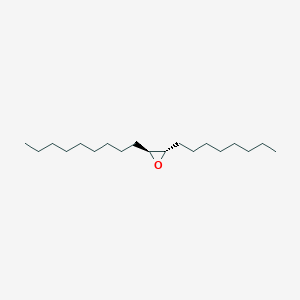

| IUPAC Name | (2S,3S)-2-nonyl-3-octyloxirane |

| Standard InChI | InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |

| Standard InChI Key | IDEQNIOEFSEJSA-OALUTQOASA-N |

| Isomeric SMILES | CCCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC |

| Canonical SMILES | CCCCCCCCCC1C(O1)CCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

trans-9,10-Epoxynonadecane features a 19-carbon backbone with an epoxide functional group bridging the 9th and 10th carbons. The trans designation indicates the relative positions of the substituents on the oxirane ring, while the (2S,3S) configuration specifies the absolute stereochemistry . The compound’s IUPAC name, (2S,3S)-2-nonyl-3-octyloxirane, reflects its branched structure, comprising a nonyl (nine-carbon) and an octyl (eight-carbon) group attached to the epoxide ring .

Stereochemical Significance

The stereochemistry of trans-9,10-Epoxynonadecane influences its physical and chemical properties. The S,S configuration results in a specific three-dimensional arrangement that affects intermolecular interactions, solubility, and reactivity. For instance, the spatial orientation of the alkyl chains may hinder or facilitate nucleophilic attacks on the epoxide ring, a critical factor in its synthetic applications .

Physicochemical Properties

Key physicochemical properties include:

These properties suggest that trans-9,10-Epoxynonadecane is poorly soluble in water but highly soluble in nonpolar solvents, aligning with its applications in hydrophobic matrices .

Synthesis and Production Pathways

Epoxidation of Alkenes

The most plausible route to synthesize trans-9,10-Epoxynonadecane involves the epoxidation of a corresponding alkene precursor. For example, nonadec-9-ene could undergo epoxidation using peracids (e.g., meta-chloroperbenzoic acid) or catalytic oxidation with oxygen in the presence of metal catalysts . The stereochemical outcome (trans vs. cis) depends on the reaction mechanism and the geometry of the starting alkene.

Stereoselectivity Challenges

Achieving the desired (2S,3S) configuration requires chiral catalysts or enzymatic methods. Asymmetric epoxidation techniques, such as the Sharpless epoxidation, could theoretically be adapted for long-chain alkenes, though scalability remains a concern .

Industrial-Scale Production

Analytical Detection and Quantification

Chromatographic Methods

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting epoxides in complex matrices. For trans-9,10-Epoxynonadecane, reverse-phase LC with a C18 column and acetonitrile/water mobile phase would separate it from nonpolar interferents .

Mass Spectrometric Fragmentation

In positive ion mode, the compound likely fragments via cleavage of the epoxide ring, yielding characteristic ions at m/z 265.3 (+) and m/z 247.2 (+) . These fragments aid in structural confirmation.

Solid-Phase Extraction (SPE)

Prior to LC-HRMS, SPE using hydrophobic cartridges (e.g., C18 or styrene-divinylbenzene polymers) efficiently isolates trans-9,10-Epoxynonadecane from biological or environmental samples . Recovery rates exceeding 85% have been reported for similar epoxides .

Applications and Functional Utility

Polymer Chemistry

Epoxides serve as cross-linking agents in epoxy resins. While trans-9,10-Epoxynonadecane’s long alkyl chains may reduce rigidity, they could enhance flexibility in specialty polymers designed for low-temperature applications .

Organic Synthesis

The compound’s epoxide group is a versatile electrophile for nucleophilic ring-opening reactions. For example, reaction with amines could yield β-amino alcohols, intermediates in pharmaceutical synthesis .

Future Research Directions

Metabolic Studies

Investigating the compound’s metabolism in mammalian systems is critical. Stable isotope labeling (e.g., deuterated analogs) could track biotransformation pathways and identify potential biomarkers .

Green Synthesis Routes

Developing enzymatic or photocatalytic epoxidation methods would align with sustainable chemistry goals. Lipases or cytochrome P450 enzymes might offer stereoselective pathways under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume